Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. It is a summary of available toxicological data on eugenol (B1671780) in animal models and is not intended to be a comprehensive safety assessment. All experimental work involving animals should be conducted under appropriate ethical guidelines and regulations. The user of this document is solely responsible for the interpretation and application of the information provided. It is assumed that the query for "Euphenol" was a misspelling of "Eugenol," as "Eugenol" is the scientifically recognized and widely studied compound.
Executive Summary
Eugenol (2-methoxy-4-(2-propenyl)phenol), a naturally occurring phenolic compound found in essential oils of clove, nutmeg, cinnamon, and basil, is widely used in the food, fragrance, and dental industries.[1][2][3] This technical guide provides a comprehensive overview of the toxicological profile of eugenol in various animal models, focusing on acute, sub-chronic, genetic, reproductive, and developmental toxicity, as well as its carcinogenic potential. The guide summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows. Overall, eugenol exhibits a low to moderate order of acute toxicity. Sub-chronic studies have established No-Observed-Adverse-Effect Levels (NOAELs). The genotoxic and carcinogenic potential of eugenol appears to be complex and, in some cases, equivocal, warranting careful consideration in risk assessment. Reproductive and developmental studies in rodents have indicated potential adverse effects at higher dose levels. Mechanistic studies suggest that the toxic effects of eugenol may be mediated through modulation of various signaling pathways, including NF-κB, PI3K/AKT, and STAT3.[4][5]
Acute Toxicity
The acute toxicity of eugenol has been evaluated in several animal species via different routes of administration. The median lethal dose (LD50) varies depending on the species and the route of exposure, with intravenous administration generally resulting in the highest toxicity.
Table 2.1: Acute Toxicity of Eugenol in Animal Models
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Rat | Oral | 1930 - 2680 |
| Mouse | Oral | 3000 |
| Rat | Intravenous | ~50 - 60 |
| Rat | Inhalation (4h) | LC50 > 2.58 mg/L |
Experimental Protocols
Oral LD50 Study in Rats
-
Animal Model: Wistar rats.
-
Methodology: Eugenol, typically dissolved in a vehicle like corn oil, is administered orally via gavage to groups of rats at graded doses. A control group receives the vehicle alone. The animals are observed for a period of 14 days for clinical signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed on all surviving animals. The LD50 is calculated using a standard statistical method (e.g., probit analysis).
Inhalation LC50 Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
Methodology: Rats are exposed to varying concentrations of eugenol aerosol in an inhalation chamber for a specified duration, typically 4 hours. A control group is exposed to air only. Animals are observed for clinical signs of toxicity during and after exposure for a 14-day period. Body weight, food, and water consumption are monitored. At the end of the study, a macroscopic examination of the animals is conducted. The LC50 is determined based on the concentration of eugenol that causes mortality in 50% of the test animals.
Sub-chronic Toxicity
Sub-chronic toxicity studies provide information on the effects of repeated exposure to a substance over a period of up to 90 days. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Table 3.1: Sub-chronic Toxicity of Eugenol in Rodents
| Species | Duration | Route of Administration | Doses | NOAEL | Key Findings at Higher Doses | Reference |
| Rat | 90 days | Oral (diet) | 0, 3000, 6000, 12500 ppm | >2000 mg/kg/day | Decreased body weight gain |
| Mouse | 28 days | Oral (food) | 2.6, 5.2, 7.8 mg/animal | Not explicitly stated | Behavioral changes, decreased body weight, food and water consumption |
Experimental Protocol: 90-Day Oral Toxicity Study in Rats
-
Animal Model: Fischer 344 rats.
-
Methodology: Eugenol is incorporated into the diet at various concentrations and fed to groups of rats for 90 days. A control group receives the basal diet. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded weekly. At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. A complete necropsy is performed, and selected organs are weighed and examined histopathologically. The NOAEL is determined as the highest dose that does not produce any significant treatment-related adverse effects.
Genetic Toxicology
The genotoxic potential of eugenol has been investigated in a variety of in vitro and in vivo assays, with some conflicting results.
Table 4.1: Summary of Genotoxicity Studies of Eugenol
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without S9 | Negative |
| DNA Damage | Bacteria | Not specified | Positive and Negative results |
| Chromosomal Aberrations | Mammalian cells in vitro | Not specified | Positive |
| Sister Chromatid Exchange | Mammalian cells in vitro | Not specified | Small increase |
| Host-Mediated Assay | Mouse | In vivo | Negative |
| Comet Assay | Mouse peripheral blood | In vivo | Positive (genetic damage) |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
-
Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 fraction from rat liver).
-
Methodology: The tester strains, which are auxotrophic for histidine, are exposed to different concentrations of eugenol on a minimal agar (B569324) plate. If eugenol or its metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to grow in the absence of histidine. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control group.
In Vivo Comet Assay
-
Animal Model: FVB/n female mice.
-
Methodology: Animals are administered eugenol, typically via oral gavage or in the diet. At selected time points after treatment, blood is collected, and peripheral blood lymphocytes are isolated. The cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Carcinogenicity
Long-term carcinogenicity studies of eugenol have been conducted by the National Toxicology Program (NTP) in rats and mice.
Table 5.1: Carcinogenicity of Eugenol in Rodents
| Species | Strain | Route of Administration | Doses (ppm in feed) | Duration | Findings | Conclusion | Reference |
| Rat | F344/N | Oral | 0, 3000, 6000 | 103 weeks | No evidence of carcinogenic activity | Negative |
| Mouse | B6C3F1 | Oral | 0, 3000, 6000 | 103 weeks | Increased incidence of hepatocellular adenomas and carcinomas in males at the lower dose; increased incidence of liver tumors in females. | Equivocal evidence |
Experimental Protocol: 2-Year Bioassay in Rodents
-
Animal Models: Fischer 344/N rats and B6C3F1 mice.
-
Methodology: Groups of 50 male and 50 female rats and mice were fed diets containing eugenol at concentrations of 0, 3000, or 6000 ppm for 103 weeks. Animals were observed daily for clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the 2-year period, all surviving animals were euthanized and subjected to a complete necropsy. All organs and tissues were examined for gross lesions, and a comprehensive histopathological evaluation was performed. The incidence of tumors in the dosed groups was compared to that in the control groups.
Reproductive and Developmental Toxicity
Studies in animal models suggest that eugenol may have adverse effects on reproduction and development, particularly at high doses.
Table 6.1: Reproductive and Developmental Toxicity of Eugenol in Rats
| Study Type | Species | Doses (mg/kg/day) | Key Findings | Reference |
| Reproductive Toxicity | Wistar Rat | 37.5, 187.5, 375 | Increased pre- and post-implantation loss, stillbirths, alterations in maternal organs, skeletal alterations in fetuses. |
| Developmental Toxicity | Sprague-Dawley Rat | Not specified | Reduced fetal weight and viability, unusual neurological symptoms in offspring. |
Experimental Protocol: Reproductive/Developmental Toxicity Screening Test
-
Animal Model: Wistar rats.
-
Methodology: Female rats are administered eugenol orally at different dose levels during specific periods of gestation, such as pre-implantation (gestation days 0-5) and organogenesis (gestation days 6-15). Maternal parameters such as body weight, food and water consumption, and clinical signs are monitored. At term, the dams are euthanized, and the number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of eugenol are thought to be mediated through its interaction with various cellular signaling pathways.
dot
digraph "Eugenol_Toxicity_Pathways" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_Eugenol" {
label="Eugenol";
style="filled";
fillcolor="#F1F3F4";
Eugenol [label="Eugenol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Cellular_Effects" {
label="Cellular Effects";
style="filled";
fillcolor="#F1F3F4";
Oxidative_Stress [label="Oxidative Stress\n(ROS Generation)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inflammation [label="Inflammation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cell_Proliferation [label="Cell Proliferation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_Signaling_Pathways" {
label="Signaling Pathways";
style="filled";
fillcolor="#F1F3F4";
NFkB [label="NF-κB", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
PI3K_AKT [label="PI3K/AKT", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
STAT3 [label="STAT3", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
MAPK_ERK [label="MAPK/ERK", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
}
Eugenol -> NFkB [label="Inhibits", color="#EA4335"];
Eugenol -> PI3K_AKT [label="Modulates", color="#4285F4"];
Eugenol -> STAT3 [label="Inhibits", color="#EA4335"];
Eugenol -> MAPK_ERK [label="Modulates", color="#4285F4"];
NFkB -> Inflammation [label="Promotes", color="#202124"];
PI3K_AKT -> Cell_Proliferation [label="Promotes", color="#202124"];
STAT3 -> Cell_Proliferation [label="Promotes", color="#202124"];
MAPK_ERK -> Cell_Proliferation [label="Promotes", color="#202124"];
Eugenol -> Oxidative_Stress [label="Induces (at high doses)", color="#EA4335"];
Oxidative_Stress -> Apoptosis [label="Induces", color="#202124"];
}
Eugenol's interaction with key signaling pathways.
dot
digraph "Experimental_Workflow_for_Toxicity_Assessment" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_Phase1" {
label="Phase 1: Dose Range Finding";
style="filled";
fillcolor="#F1F3F4";
Acute_Toxicity [label="Acute Toxicity Study\n(e.g., LD50)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_Phase2" {
label="Phase 2: Repeated Dose Studies";
style="filled";
fillcolor="#F1F3F4";
Subchronic_Toxicity [label="Sub-chronic Toxicity Study\n(e.g., 90-day)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_Phase3" {
label="Phase 3: Specific Toxicity Endpoints";
style="filled";
fillcolor="#F1F3F4";
Genotoxicity [label="Genotoxicity Assays\n(Ames, Micronucleus)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Carcinogenicity [label="Carcinogenicity Bioassay\n(2-year)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reproductive_Toxicity [label="Reproductive/Developmental\nToxicity Study", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_Phase4" {
label="Phase 4: Mechanistic Studies";
style="filled";
fillcolor="#F1F3F4";
Signaling_Pathways [label="Signaling Pathway Analysis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Acute_Toxicity -> Subchronic_Toxicity [label="Informs dose selection"];
Subchronic_Toxicity -> Carcinogenicity [label="Informs dose selection"];
Subchronic_Toxicity -> Reproductive_Toxicity [label="Informs dose selection"];
Acute_Toxicity -> Genotoxicity;
Genotoxicity -> Carcinogenicity;
Carcinogenicity -> Signaling_Pathways;
Reproductive_Toxicity -> Signaling_Pathways;
}
A generalized workflow for toxicological assessment.
Conclusion
The toxicological profile of eugenol in animal models indicates a compound with low to moderate acute toxicity. Sub-chronic exposure has established NOAELs, primarily associated with decreased body weight gain at higher doses. The genotoxicity data for eugenol is mixed, with some assays indicating potential for DNA damage and chromosomal aberrations, while others are negative. Long-term carcinogenicity bioassays in rodents have provided no evidence of carcinogenicity in rats and equivocal evidence in mice. Reproductive and developmental toxicity studies in rats suggest that eugenol can induce adverse effects at high dose levels. Mechanistic studies have begun to elucidate the molecular pathways through which eugenol may exert its toxic effects, including the modulation of inflammatory and cell proliferation signaling pathways. This comprehensive overview of the toxicological data on eugenol should serve as a valuable resource for researchers, scientists, and drug development professionals in evaluating its safety profile.
References